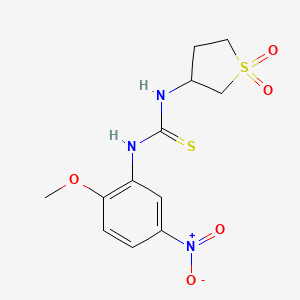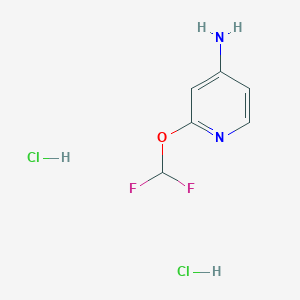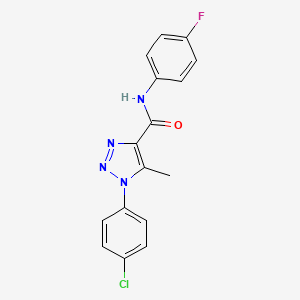
1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative, which is a class of compounds known for their diverse range of biological activities. Triazole derivatives have been extensively studied due to their potential pharmacological properties, including antitumor and COX-2 inhibitory activities.
Synthesis Analysis
The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a cornerstone of click chemistry. For instance, a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was synthesized using this approach, starting from a thiazolidin carboxylate and 4-chlorophenylazide . Similarly, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized from 4-chlorobenzenamine through a multi-step process, highlighting the versatility of synthetic routes for triazole compounds .
Molecular Structure Analysis
X-ray diffraction studies are crucial for determining the crystal structure of triazole derivatives. For example, the crystal structure of a related COX-2 inhibitor was determined, revealing weak hydrogen and chalcogen bonds and unorthodox nonbonded interactions that stabilize the crystal structure . These studies are essential for understanding the molecular conformation and packing in the solid state, which can influence the compound's biological activity.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical transformations. For instance, a fluorometric method was developed to analyze a triazole compound in animal feed, where the compound was converted into a fluorophore in an alkaline solution . This demonstrates the reactivity of triazole derivatives under different conditions, which can be exploited for analytical and synthetic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro and fluoro groups can affect these properties. For example, the restricted rotation around a methylene bridge in certain triazole derivatives was evidenced by NMR and X-ray studies, which can have implications for their physical properties . Additionally, the synthesis and crystal structure of triazole derivatives with antitumor activity have been reported, suggesting that these compounds can interact with biological targets .
Scientific Research Applications
Synthesis and Structural Characterization
- A study highlighted the synthesis of structurally related compounds, demonstrating their potential as novel antimicrobial agents with antibiofilm properties. These compounds showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011).
- Another research focused on the synthesis and structural characterization of isostructural thiazoles derivatives, including "4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole". The study provided insights into their crystal structure, confirming the planarity of the molecule except for one of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antipathogenic Activity
- Research into thiourea derivatives related to the triazole compound showed promising antipathogenic activity, especially against bacteria capable of forming biofilms. This work suggests potential for further development into antimicrobial agents (Limban et al., 2011).
Corrosion Inhibition
- The triazole derivative "3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole" was studied for its corrosion inhibition properties on mild steel in acidic media. The research found that it provided substantial inhibition, suggesting the utility of similar triazole compounds in protecting metals from corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Antitumor Activity
- There has been an exploration into the antitumor potential of compounds structurally related to the triazole compound, underscoring the interest in these molecules for therapeutic applications (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Mechanism of Action
Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The compound could potentially interact with biological targets through hydrogen bonding or other intermolecular interactions due to its polar functional groups .
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties. If it shows biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has unique physical or chemical properties, it could find use in material science or other areas of chemistry .
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-6-4-12(18)5-7-13)20-21-22(10)14-8-2-11(17)3-9-14/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTWUZAYKRYSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)
![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)
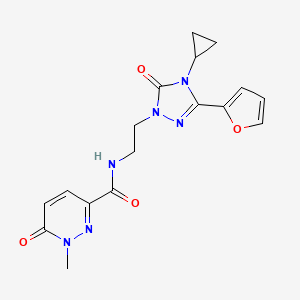
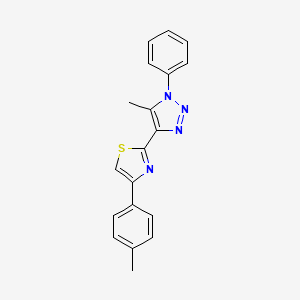
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)





